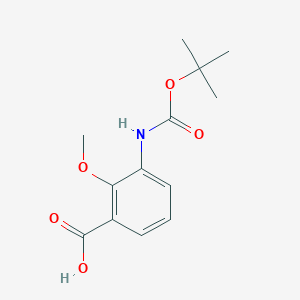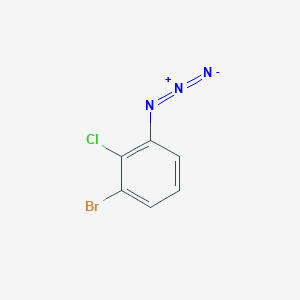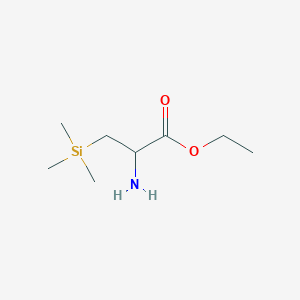
Ethyl 2-amino-3-(trimethylsilyl)propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-amino-3-(trimethylsilyl)propionate: is an organic compound that features both an amino group and a trimethylsilyl group. The presence of these functional groups makes it a versatile compound in organic synthesis and various scientific research applications. The trimethylsilyl group, in particular, is known for its chemical inertness and large molecular volume, which can influence the compound’s reactivity and stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-3-(trimethylsilyl)propionate typically involves the reaction of ethyl acrylate with a suitable amine under controlled conditions. One common method involves using 2-aminopyridine and ethyl acrylate as raw materials, with anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The reaction is carried out under nitrogen protection, with oil bath heating to control the temperature between 120-160°C for 16-20 hours .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity while minimizing production costs and environmental impact. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 2-amino-3-(trimethylsilyl)propionate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Trimethylsilylating reagents such as trimethylsilyl chloride are used to introduce or replace trimethylsilyl groups.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of trimethylsilyl derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-amino-3-(trimethylsilyl)propionate has a wide range of applications in scientific research, including:
Biology: Utilized in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Employed in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of ethyl 2-amino-3-(trimethylsilyl)propionate involves its interaction with various molecular targets and pathways. The trimethylsilyl group can act as a protecting group, temporarily masking reactive sites on the molecule during chemical reactions. This allows for selective reactions to occur at other sites on the molecule. The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-(trimethylsilyl)propionate: Similar in structure but lacks the amino group, making it less versatile in certain reactions.
Methyl 3-(dimethylamino)propanoate: Contains a dimethylamino group instead of a trimethylsilyl group, leading to different reactivity and applications.
Ethyl 3-(trimethylsilyl)propynoate: Features a triple bond, which significantly alters its chemical properties and reactivity.
Uniqueness: Ethyl 2-amino-3-(trimethylsilyl)propionate is unique due to the presence of both an amino group and a trimethylsilyl group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C8H19NO2Si |
|---|---|
Molekulargewicht |
189.33 g/mol |
IUPAC-Name |
ethyl 2-amino-3-trimethylsilylpropanoate |
InChI |
InChI=1S/C8H19NO2Si/c1-5-11-8(10)7(9)6-12(2,3)4/h7H,5-6,9H2,1-4H3 |
InChI-Schlüssel |
DEGZAKARWGMOJO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C[Si](C)(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(7S,8aS)-7-hydroxy-octahydropyrrolo[1,2-a]pyrazin-1-one](/img/structure/B13546839.png)
![Methyl1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylatehydrochloride](/img/structure/B13546843.png)
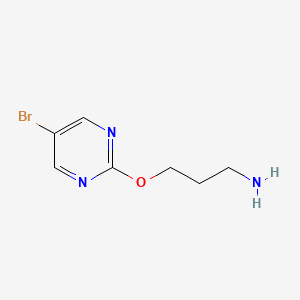
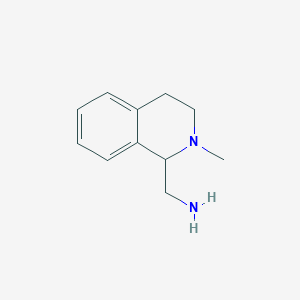
![5-{[3-butyl-5-(nitroamino)-1H-1,2,4-triazol-1-yl]methyl}-2-chloropyridine](/img/structure/B13546860.png)
aminehydrochloride](/img/structure/B13546862.png)
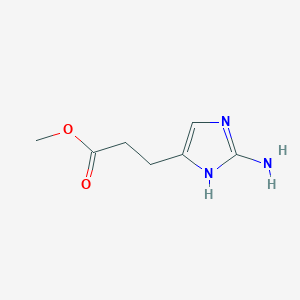
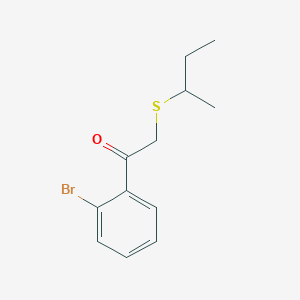

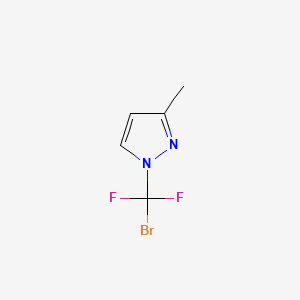
![[2-Oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13546905.png)
